molecular formula C9H12O3PS-2 B12335993 Methyl 3,4-xylylphosphorothioate (7CI)

Methyl 3,4-xylylphosphorothioate (7CI)

Cat. No.: B12335993
M. Wt: 231.23 g/mol
InChI Key: BWUYREXBFKOEIU-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxybenz (MDHB) is a small-molecule compound derived from traditional herbal extracts, recognized for its neuroprotective and neurogenic properties. Studies demonstrate its ability to promote neural stem cell (NSC) differentiation into cholinergic neurons, which are critical for memory and learning functions, particularly in neurodegenerative disorders like Alzheimer’s disease (AD) . MDHB achieves this by modulating key signaling pathways, including the PI3K/AKT/GSK3β axis and β-catenin degradation, thereby influencing cell cycle arrest and cholinergic gene expression (e.g., Isl1) .

Properties

Molecular Formula

C9H12O3PS-2

Molecular Weight

231.23 g/mol

InChI

InChI=1S/C9H12O3PS/c1-7-4-5-9(6-8(7)2)14-13(10,11)12-3/h4-6H,1-3H3/q-2

InChI Key

BWUYREXBFKOEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S[P]([O-])([O-])OC)C

Origin of Product

United States

Preparation Methods

H-Phosphonate Pathway

H-phosphonate intermediates offer an alternative route:

  • Form H-phosphonate via reaction of 3,4-xylyl alcohol with HPO₃Cl₃.
  • Oxidize with sulfurizing agents (e.g., Beaucage reagent) post-synthesis.

Advantages :

  • Simplified purification (e.g., Poly-Pak™ cartridges).
  • Suitable for large-scale synthesis.

Solid-Phase Synthesis

For oligonucleotide applications, methyl 3,4-xylylphosphorothioate could be incorporated using solid-phase chemistry :

  • Couple phosphoramidite to a solid support under automated synthesis.
  • Sulfurize in situ or post-synthesis.

Purification and Characterization

Method Details References
Reverse-phase HPLC Hamilton PRP-1 column, TEAB buffer
NMR Spectroscopy Confirm phosphorus-sulfur coupling (³¹P NMR)
Mass Spectrometry Verify molecular weight (e.g., 320.47 g/mol)

Challenges and Considerations

  • Acetonitrile Handling : High concentrations may reduce oligonucleotide purity; protocols recommend <10% acetonitrile during cleavage.
  • Sulfurizing Agent Stability : Thiosulfonate solutions degrade rapidly; fresh preparation is critical.
  • Stereochemical Control : Phosphorothioate linkages may form diastereomers; chiral P(V) chemistry can enhance selectivity.

Comparison with Similar Compounds

Table 1: MDHB-Induced Changes in Key Proteins (vs. DMSO Control)

Protein/Pathway MDHB Effect Quantification (vs. Control) Reference
p-AKT (Ser473) Inhibition ↓ 60%
p-GSK3β (Y216) Activation ↑ 2.5-fold
β-Catenin (Nuclear) Degradation ↓ 50%
Isl1 Expression Upregulation ↑ 3-fold
Tuj1+ Neurons Increased differentiation ↑ 3-fold

Table 2: Comparative Mechanisms of NSC Differentiation

Compound/Pathway Primary Target Neuronal Subtype Induced Cell Cycle Effect
MDHB AKT/GSK3β/β-catenin Cholinergic G1 Arrest
Wnt-3a β-Catenin stabilization Glutamatergic Proliferation
Lithium Chloride GSK3β inhibition Mixed Proliferation
Retinoic Acid Retinoid receptors Glutamatergic/GABAergic Differentiation

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